2-(tert-Butyldithio)ethanamine
Description
This compound has a molecular formula of C₆H₁₅NS, a molecular weight of 133.26 g/mol, and is stored at room temperature .
Properties
CAS No. |
159394-98-6 |
|---|---|
Molecular Formula |
C6H15NS2 |
Molecular Weight |
165.3 g/mol |
IUPAC Name |
2-(tert-butyldisulfanyl)ethanamine |
InChI |
InChI=1S/C6H15NS2/c1-6(2,3)9-8-5-4-7/h4-5,7H2,1-3H3 |
InChI Key |
PZBCIVCCSHJBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following ethanamine derivatives are compared based on substituents, molecular weight, and key properties:
Physicochemical Property Trends
- Molecular Weight and Bulkiness: The silyl ether derivative (219.40 g/mol) and phosphino compound (189.28 g/mol) are significantly bulkier than 2-(tert-Butylthio)ethanamine (133.26 g/mol), impacting solubility and diffusion in reaction media.
- Stability :
Research Findings and Practical Considerations
- Catalytic Performance: Phosphino-containing amines () are superior in metal-catalyzed reactions, while thioethers () may serve better as sulfur nucleophiles or ligands in non-polar media.
- Stereoselectivity : Bulky tert-butyl groups (e.g., in ) can reduce enantiomeric excess in asymmetric reactions, suggesting a trade-off between steric control and reactivity .
- Storage and Handling: Functional groups dictate storage conditions—silyl ethers require refrigeration, while thioethers and phosphino compounds are more robust .
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